molecular formula C21H42O3Si2 B1523427 (Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol CAS No. 81506-24-3

(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol

Cat. No. B1523427
CAS RN: 81506-24-3
M. Wt: 398.7 g/mol
InChI Key: APRWHRXRPYRYKF-UHFFFAOYSA-N
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Description

“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . It is also employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .


Molecular Structure Analysis

The molecular structure of “(tert-Butyldimethylsilyloxy)acetaldehyde” is represented by the SMILES string CC(C)(C)Si(C)OCC=O . The InChI key is MEBFFOKESLAUSJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(tert-Butyldimethylsilyloxy)acetaldehyde” has a refractive index of 1.432 (lit.), a boiling point of 165-167 °C (lit.), and a density of 0.915 g/mL at 25 °C (lit.) . It should be stored at 2-8°C .

Scientific Research Applications

Stereocontrol in Organic Synthesis

Stereocontrol is a key aspect in organic synthesis, particularly in the synthesis of complex molecules. The compound (Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol plays a critical role in the stereocontrolled synthesis of various organic compounds. For instance, it has been utilized in the synthesis of (–)-tetrahydrolipstatin. This process involves several steps, including the conjugate addition, enolate n-hexylation, ester reduction, and hydroboration-oxidation, demonstrating the compound's utility in creating stereochemically complex structures (Fleming & Lawrence, 1998).

Catalysis and Isomerization Reactions

The compound plays a significant role in catalysis, particularly in isomerization reactions. It has been used in the presence of RuClH(CO)(PPh(3))(3) to successfully induce double-bond migration in organic molecules. This transformation is crucial in organic synthesis, especially in the formation of enol ethers and other valuable intermediates for further chemical transformations (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Organometallic Chemistry

In the field of organometallic chemistry, this compound has been involved in the synthesis and study of various zirconium and hafnium complexes. These studies are significant for understanding the coordination chemistry and reactivity of these metal complexes, which have implications in catalysis and material science (Dagorne, Bellemin‐Laponnaz, & Romain, 2013).

Extraction and Separation Processes

This compound has also found applications in the extraction and separation of alcohols from water. Its efficacy in selectively separating alcohols like ethanol and butanol from aqueous mixtures has been explored, which is essential in processes like biofuel production and pharmaceutical applications (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).

Safety And Hazards

“(tert-Butyldimethylsilyloxy)acetaldehyde” is classified as a hazardous substance. The hazard statements include H226 - H315 - H319 - H335 . The precautionary statements include P210 - P233 - P240 - P241 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

IUPAC Name

2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3Si2/c1-16-17(12-13-22)14-18(23-25(8,9)20(2,3)4)15-19(16)24-26(10,11)21(5,6)7/h12,18-19,22H,1,13-15H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRWHRXRPYRYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCO)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53655642

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol
Reactant of Route 2
(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol
Reactant of Route 3
(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol
Reactant of Route 4
(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol
Reactant of Route 5
(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol
Reactant of Route 6
(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol

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